molecular formula C11H8N4S B15358060 3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine

3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15358060
M. Wt: 228.28 g/mol
InChI Key: YMGFDLTZGJZYLB-UHFFFAOYSA-N
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Description

3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a quinoline moiety attached to a thiadiazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline-2-carboxylic acid or quinoline-2-thiol as starting materials.

  • Synthetic Steps:

    • Condensation Reaction: Quinoline-2-carboxylic acid is reacted with thiosemicarbazide to form the corresponding thiadiazole derivative.

    • Cyclization: The intermediate undergoes cyclization under acidic conditions to form the thiadiazole ring.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form quinoline-2,3-dione derivatives.

  • Reduction: Reduction reactions can convert the quinoline moiety to quinoline-2,3-dihydro derivatives.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline and thiadiazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation Products: Quinoline-2,3-dione derivatives.

  • Reduction Products: Quinoline-2,3-dihydro derivatives.

  • Substitution Products: Various substituted quinoline and thiadiazole derivatives.

Scientific Research Applications

  • Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Material Science: Its unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

  • Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • Quinoline-2-carboxylic acid: A closely related compound with applications in pharmaceuticals and organic synthesis.

  • Thiadiazole derivatives: Other thiadiazole compounds with varying substituents and biological activities.

Uniqueness: 3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of quinoline and thiadiazole rings, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

3-quinolin-2-yl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H2,12,14,15)

InChI Key

YMGFDLTZGJZYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NSC(=N3)N

Origin of Product

United States

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